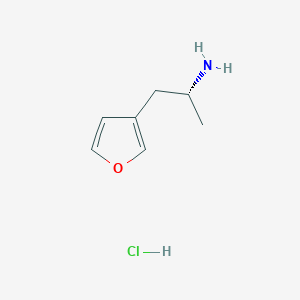
(R)-1-(Furan-3-YL)propan-2-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Furan-3-YL)propan-2-amine hydrochloride is a chiral amine compound featuring a furan ring attached to a propan-2-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Furan-3-YL)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the furan ring, which can be derived from furfural or other furan derivatives.
Formation of Intermediate: The furan ring is then subjected to a series of reactions to introduce the propan-2-amine moiety. This often involves the use of reagents such as Grignard reagents or organolithium compounds.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-1-(Furan-3-YL)propan-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various furan derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted furan derivatives.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceuticals: Investigated for its potential as a drug candidate in treating neurological disorders.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-1-(Furan-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amine group allow it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-(furan-2-yl)propionate
- Furan-2-yl (phenyl)methanone derivatives
Comparison:
- Structural Differences: While similar in having a furan ring, these compounds differ in their functional groups and overall structure.
- Unique Properties: ®-1-(Furan-3-YL)propan-2-amine hydrochloride is unique due to its chiral amine group, which imparts specific stereochemical properties and potential biological activity.
Eigenschaften
Molekularformel |
C7H12ClNO |
|---|---|
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
(2R)-1-(furan-3-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
HYMCNKLBPONNLG-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@H](CC1=COC=C1)N.Cl |
Kanonische SMILES |
CC(CC1=COC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
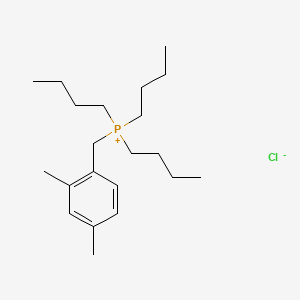
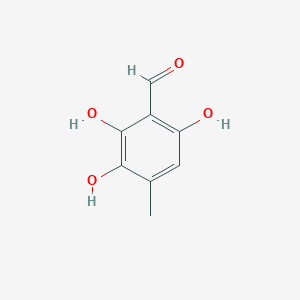

![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
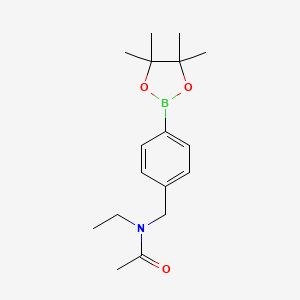

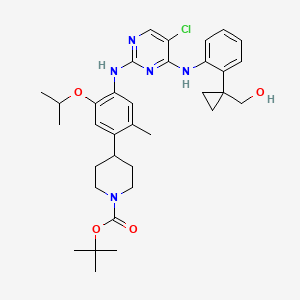
![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
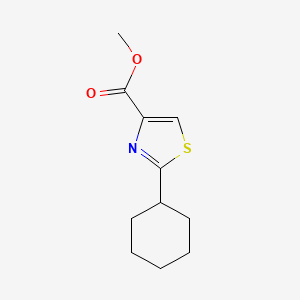
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
